molecular formula C9H9N7O2 B10999318 N-[2-oxo-2-(4H-1,2,4-triazol-3-ylamino)ethyl]pyrazine-2-carboxamide

N-[2-oxo-2-(4H-1,2,4-triazol-3-ylamino)ethyl]pyrazine-2-carboxamide

Cat. No.: B10999318
M. Wt: 247.21 g/mol
InChI Key: QGRKBCKOTNFXJJ-UHFFFAOYSA-N
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Description

N-[2-oxo-2-(4H-1,2,4-triazol-3-ylamino)ethyl]pyrazine-2-carboxamide is a synthetic compound that belongs to the class of heterocyclic organic compounds. It features a pyrazine ring fused with a triazole moiety, making it a molecule of interest in various fields of scientific research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-oxo-2-(4H-1,2,4-triazol-3-ylamino)ethyl]pyrazine-2-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carboxylic acids under acidic or basic conditions.

    Attachment to the Pyrazine Ring: The triazole derivative is then reacted with a pyrazine carboxylic acid derivative. This step often involves the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated synthesis and purification systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrazine ring, potentially converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the pyrazine and triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2-oxo-2-(4H-1,2,4-triazol-3-ylamino)ethyl]pyrazine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazole ring is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit antimicrobial, antifungal, or anticancer activities, although further research is needed to confirm these properties.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-oxo-2-(4H-1,2,4-triazol-3-ylamino)ethyl]pyrazine-2-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-oxo-2-(4H-1,2,4-triazol-3-ylamino)ethyl]benzamide
  • N-[2-oxo-2-(4H-1,2,4-triazol-3-ylamino)ethyl]pyridine-2-carboxamide

Uniqueness

Compared to similar compounds, N-[2-oxo-2-(4H-1,2,4-triazol-3-ylamino)ethyl]pyrazine-2-carboxamide is unique due to the presence of the pyrazine ring, which can enhance its binding affinity and specificity towards certain biological targets. This structural feature may also influence its chemical reactivity and stability.

Properties

Molecular Formula

C9H9N7O2

Molecular Weight

247.21 g/mol

IUPAC Name

N-[2-oxo-2-(1H-1,2,4-triazol-5-ylamino)ethyl]pyrazine-2-carboxamide

InChI

InChI=1S/C9H9N7O2/c17-7(15-9-13-5-14-16-9)4-12-8(18)6-3-10-1-2-11-6/h1-3,5H,4H2,(H,12,18)(H2,13,14,15,16,17)

InChI Key

QGRKBCKOTNFXJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)C(=O)NCC(=O)NC2=NC=NN2

Origin of Product

United States

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